(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Overview
Description
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-O-Methyl Carbidopa, also known as EMD84YC5BF, is primarily targeted towards the enzyme aromatic amino acid decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of neurotransmitters such as dopamine .
Mode of Action
4-O-Methyl Carbidopa acts as a potent inhibitor of DDC . It prevents the peripheral conversion of levodopa to dopamine, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect . This is significant as levodopa can cross the blood-brain barrier while dopamine cannot .
Biochemical Pathways
The inhibition of DDC by 4-O-Methyl Carbidopa affects the biosynthesis of dopamine, a key neurotransmitter involved in motor control and reward systems . This action can mitigate symptoms of conditions associated with dopamine deficiency, such as Parkinson’s disease . Additionally, 4-O-Methyl Carbidopa has been shown to inhibit T cell activation, suggesting a potential role in modulating immune responses .
Result of Action
The primary result of 4-O-Methyl Carbidopa’s action is the increased availability of levodopa in the brain, leading to enhanced dopamine synthesis . This can alleviate symptoms of Parkinson’s disease and other conditions associated with dopamine deficiency . Additionally, its ability to inhibit T cell activation suggests potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxycinnamate reductase, an enzyme that facilitates the conversion of hydroxycinnamic acids . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can improve hepatic lipid metabolism via the activation of GPR41 receptors . This activation leads to enhanced lipid catabolism and improved metabolic homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has a high affinity for GPR41 receptors, which play a crucial role in lipid metabolism . The binding of this compound to GPR41 receptors stimulates lipid catabolism pathways, leading to improved hepatic steatosis and anti-obesity effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized and distributed within the body, with peak concentrations observed shortly after administration . Over time, it undergoes degradation, and its long-term effects on cellular function include sustained improvements in metabolic processes and lipid metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve metabolic conditions without adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in metabolic homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxycinnamate reductase, which converts hydroxycinnamic acids into their reduced forms . This interaction affects metabolic flux and metabolite levels, contributing to its overall metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It is rapidly absorbed and distributed to various organs, including the liver, kidneys, and heart . This widespread distribution is crucial for its biological activity.
Subcellular Localization
Subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action .
Properties
IUPAC Name |
(2S)-2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMNEYYTAHRJU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361017-74-4 | |
Record name | 4-O-Methyl carbidopa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361017744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-O-METHYL CARBIDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD84YC5BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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